What are the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester?
What are the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester?
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a key derivative of the well-known analgesic and anti-inflammatory agent, 4-aminoantipyrine. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, development, and analytical sciences. By synthesizing available data with established chemical principles, this guide offers in-depth insights into the compound's structure, stability, and spectral characteristics, alongside practical experimental protocols for its synthesis and characterization.
Introduction and Molecular Overview
4-Aminoantipyrine N-Carbamic Acid Methyl Ester, systematically named methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate, is a derivative of 4-aminoantipyrine, a metabolite of the drug aminopyrine.[1] The parent compound, 4-aminoantipyrine, is a versatile building block in the synthesis of various biologically active molecules, including Schiff bases and other derivatives with potential therapeutic applications.[2] The introduction of the N-carbamic acid methyl ester functionality at the 4-amino position significantly modifies the molecule's physicochemical properties, influencing its solubility, stability, and potential biological activity.
Understanding the precise physical and chemical properties of this derivative is paramount for its effective utilization in research and development. This guide aims to consolidate and elucidate these properties, providing a foundational understanding for its application in medicinal chemistry and related fields.
Chemical Identity
A clear identification of the molecule is the first step in any scientific endeavor. The key identifiers for 4-Aminoantipyrine N-Carbamic Acid Methyl Ester are summarized in the table below.
| Identifier | Value |
| Systematic Name | methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate[3][4] |
| Synonyms | 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbamic Acid Methyl Ester[1] |
| CAS Number | 10077-96-0[1][4] |
| Molecular Formula | C₁₃H₁₅N₃O₃[1][3][4] |
| Molecular Weight | 261.28 g/mol [1][3][4] |
| InChI | InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18)[3] |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.
Physical State and Appearance
Melting Point
An exact melting point for the methyl ester is not documented in the reviewed literature. However, the closely related ethyl ester, ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, has a reported melting point of 477–479 K (204-206 °C). It is reasonable to infer that the methyl ester will have a similar, though likely slightly different, melting point.
Solubility
The solubility of a compound is a crucial parameter for its handling, formulation, and biological activity. The pyrazolone ring in the structure can contribute to some degree of polarity. The presence of both hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen atoms of the pyrazole ring) suggests potential solubility in polar solvents. The pyrazole ring itself can improve lipophilicity and solubility.
Based on the general properties of pyrazolone derivatives and carbamates, the following solubility profile can be anticipated:
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High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
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Moderate Solubility: Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane and chloroform.
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Low Solubility: Water and non-polar hydrocarbon solvents.
It is important to note that the carbamate group is considered semi-polar and can form hydrogen bonds, which will influence its solubility in various media.
Chemical Properties and Stability
The chemical behavior of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester is dictated by the interplay of its constituent functional groups: the pyrazolone ring, the phenyl group, and the N-carbamic acid methyl ester moiety.
Chemical Structure and Conformation
The molecular structure of methyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate has been elucidated by X-ray crystallography. The key structural features are:
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The pyrazole ring and the phenyl ring are not coplanar, with a significant dihedral angle between them.
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The carbamate group introduces a planar amide-like linkage.
Figure 1: 2D representation of the molecular structure of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester.
Stability Profile
Carbamate esters are generally considered to be chemically stable, often described as "amide-ester" hybrids. Their stability is attributed to the resonance between the amide and carboxyl groups. However, their stability can be influenced by several factors:
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pH: Carbamates can undergo hydrolysis, particularly under basic conditions. The hydrolysis of N-monosubstituted carbamates can be faster than that of N,N-disubstituted carbamates.
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Temperature: Thermal decomposition of N-aryl carbamates can occur at elevated temperatures, typically yielding the corresponding isocyanate, carbon dioxide, and alcohol, or the amine, carbon dioxide, and alkene, depending on the structure. Studies on t-butyl N-arylcarbamates show decomposition at temperatures around 177.5 °C.
For optimal stability, it is recommended to store 4-Aminoantipyrine N-Carbamic Acid Methyl Ester in a cool, dry place, protected from light and strong bases.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons on the pyrazolone ring and the ester, the N-H proton of the carbamate, and the methine proton of the pyrazolone ring (if any).
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¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the pyrazolone and carbamate groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:
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N-H stretch: A sharp peak around 3300-3400 cm⁻¹ from the carbamate N-H group.
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C=O stretch: Strong absorption bands around 1700-1740 cm⁻¹ for the ester carbonyl and around 1650-1680 cm⁻¹ for the pyrazolone carbonyl.
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C-N stretch: Bands in the region of 1200-1350 cm⁻¹.
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C-O stretch: Bands in the region of 1000-1300 cm⁻¹.
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Aromatic C-H and C=C stretches: Characteristic peaks in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (261.28). Fragmentation may involve the loss of the methoxycarbonyl group, the methyl groups, or cleavage of the pyrazolone ring.
Experimental Protocols
The following section outlines a general procedure for the synthesis and characterization of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, based on established methods for similar compounds.
Synthesis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester
This protocol is adapted from the synthesis of the corresponding ethyl ester.
Materials:
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4-Aminoantipyrine
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Methyl chloroformate
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Anhydrous potassium carbonate
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Anhydrous Dimethylformamide (DMF)
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Crushed ice
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Ethanol (for recrystallization)
Procedure:
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Dissolve 4-aminoantipyrine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
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Add anhydrous potassium carbonate to the solution and stir the mixture for approximately 50 minutes at room temperature.
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Cool the reaction mixture in an ice bath.
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Add methyl chloroformate dropwise to the stirred solution while maintaining the low temperature.
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Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
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Collect the precipitate by filtration and wash it with cold water.
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Recrystallize the crude product from aqueous ethanol to obtain purified 4-Aminoantipyrine N-Carbamic Acid Methyl Ester.
